molecular formula C12H11F3O4 B045117 Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate CAS No. 112811-68-4

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

Cat. No. B045117
CAS RN: 112811-68-4
M. Wt: 276.21 g/mol
InChI Key: WTKWXCRLEWADRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate has been extensively studied. For instance, Bauer et al. (1990) describe a two-step synthesis starting from key intermediates, highlighting the methodologies applicable for constructing similar compounds with detailed herbicidal properties comparisons (Bauer et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound has been elucidated using various spectroscopic and diffractometric techniques. Vogt et al. (2013) provide insights into the polymorphism of a related investigational pharmaceutical compound, showcasing the complexity of analyzing such molecular structures (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound include transformations into other significant compounds through processes such as bioreduction. For example, Ren et al. (2019) demonstrated the stereoselective bioreduction of a related compound, showcasing the potential for producing chiral intermediates with high enantiopurity (Ren et al., 2019).

Scientific Research Applications

Chemical Synthesis and Characterization

Studies have demonstrated the synthesis of novel compounds and polymers using derivatives similar to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. For instance, organophosphorus compounds have been synthesized via reactions of unsubstituted and 2-monosubstituted 3-oxo esters, which exhibit remarkable yields and introduce potential pathways for creating diverse chemical structures with specific functionalities (Pedersen & Lawesson, 1974). Similarly, novel crown ethers have been prepared from ethyl 3-oxo esters, showcasing the potential of these compounds in generating new materials with selective cation-binding properties (Bulut & Erk, 2001).

Polymorphic Studies

Research on polymorphism in certain ethyl 3-oxo propanoate derivatives highlights the complexity and importance of crystal form in the development of pharmaceutical compounds. These studies emphasize the challenges and techniques in characterizing different polymorphic forms, which is crucial for understanding the physical and chemical properties of drug substances (Vogt et al., 2013).

Application in Copolymer Synthesis

Research into copolymers has explored the use of ethyl 2-cyano-3-phenyl-2-propenoates with various substitutions, indicating the versatility of these compounds in creating materials with specific thermal and physical characteristics. Such studies contribute to the development of new materials for potential use in various industrial applications (Barilla et al., 2021).

Drug Synthesis Intermediates

The stereo-selective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate to produce key chiral intermediates for pharmaceutical applications, such as antidepressant drugs, showcases the critical role of ethyl 3-oxo propanoate derivatives in medicinal chemistry. Such processes highlight the potential for creating high-purity, stereo-specific compounds necessary for drug development (Ren et al., 2019).

properties

IUPAC Name

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKWXCRLEWADRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442207
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112811-68-4
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the synthesis described in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl]-4-oxo-3-quinoline-carboxylic acid. [] The research highlights its reaction with a protected heterocyclic amine, followed by subsequent reactions with triethyl orthoformate and a cyclic amine. These steps ultimately lead to the cyclization and formation of the final product. []

Q2: How does the use of this compound contribute to the efficiency of the synthesis compared to previous methods?

A2: The research paper emphasizes that employing this compound in this specific synthetic route offers significant advantages in terms of technological simplicity. [] Unlike previous methods, this approach avoids complex procedures, simplifying the production process and potentially reducing the cost of the final product. [] This highlights the practical implications of using this compound in large-scale production.

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